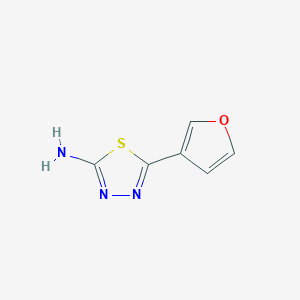![molecular formula C11H10F3N B15337100 5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole](/img/structure/B15337100.png)
5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole" is an aromatic heterocycle consisting of a pyrrole ring substituted at the 5-position with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl group imparts unique chemical properties, often enhancing the compound's lipophilicity, metabolic stability, and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole can be achieved through several methodologies:
Pyrrole Formation: : Starting from pyrrole, the substitution reaction occurs at the 5-position using electrophilic aromatic substitution with 3-(trifluoromethyl)benzene.
Cyclization: : A common approach is the cyclization of precursor molecules that incorporate both the pyrrole and phenyl functionalities.
Industrial Production Methods
In an industrial context, the synthesis often employs batch or continuous flow reactors, with optimized reaction parameters to ensure high yields and purity. The use of catalysis and green chemistry principles can also play a significant role in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole undergoes various reactions:
Oxidation: : Conversion to the corresponding pyrrole N-oxide using oxidizing agents.
Reduction: : Reductive amination to modify the pyrrole ring.
Substitution: : Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid or hydrogen peroxide under mild conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halogens, nitration mixtures, or alkylating agents.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as a building block in organic synthesis due to its unique reactivity and functional group compatibility.
Biology
Serves as a ligand in biological assays, facilitating the study of protein-ligand interactions due to its aromatic and lipophilic nature.
Medicine
Investigated for potential pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.
Industry
Applied in the development of advanced materials, such as conductive polymers and surface coatings, leveraging its chemical stability and electronic properties.
Wirkmechanismus
The compound interacts with biological targets primarily through aromatic stacking and hydrophobic interactions. It can modulate enzyme activities or receptor functions by fitting into hydrophobic pockets, often affecting downstream signaling pathways and biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include 5-phenyl-3,4-dihydro-2H-pyrrole, 5-[3-(trifluoromethyl)phenyl]pyrrole, and 5-(4-methylphenyl)-3,4-dihydro-2H-pyrrole. Compared to these, 5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole stands out due to the trifluoromethyl group, which significantly enhances its biological and physicochemical properties.
There you go! If you need more detailed insights into any section, let’s dive deeper. What piques your interest?
Eigenschaften
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N/c12-11(13,14)9-4-1-3-8(7-9)10-5-2-6-15-10/h1,3-4,7H,2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPOJKFGBNZAHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

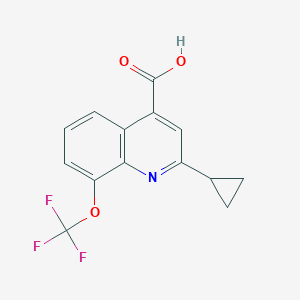
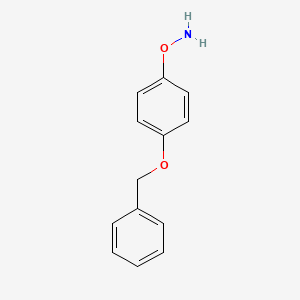
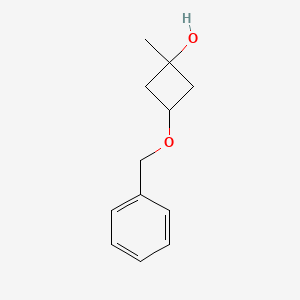
![N-Methoxy-4-[(2-methoxyethyl)(methyl)amino]-N-methylbutanamide](/img/structure/B15337059.png)
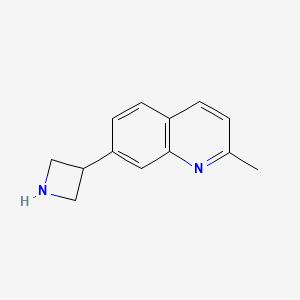
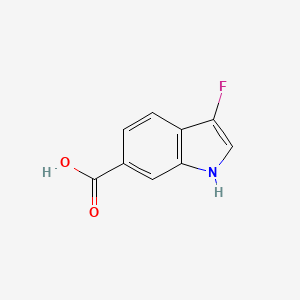
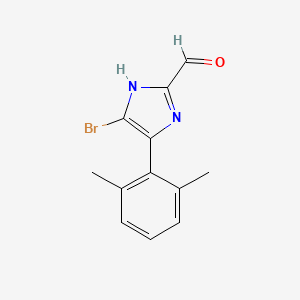

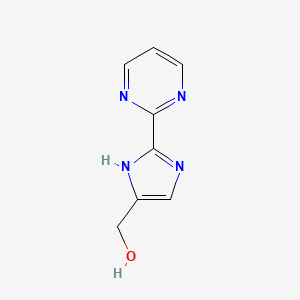
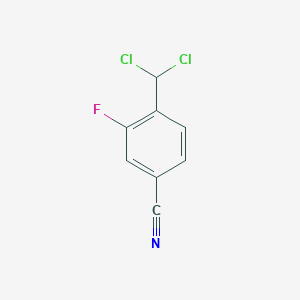
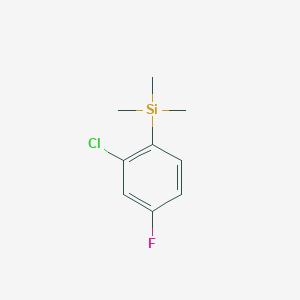
![5-Bromo-6-methoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B15337113.png)
